molecular formula C11H13BrF2O B8001959 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene

1-Bromo-3,5-difluoro-2-n-pentyloxybenzene

Cat. No.: B8001959
M. Wt: 279.12 g/mol
InChI Key: KAHQLFCGEMSNKT-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-n-pentyloxybenzene is an organic compound with the molecular formula C11H11BrF2O It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with bromine, fluorine, and n-pentyloxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene typically involves multiple steps:

    Bromination: The starting material, 3,5-difluorophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Etherification: The brominated product is then subjected to etherification with n-pentanol in the presence of a base such as potassium carbonate or sodium hydride to introduce the n-pentyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-difluoro-2-n-pentyloxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-3,5-difluoro-2-n-pentyloxybenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

    Materials Science: Utilized in the development of advanced materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-n-pentyloxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the bromine-substituted carbon, facilitating the attack by nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-difluorobenzene: Lacks the n-pentyloxy group, making it less versatile in certain synthetic applications.

    1-Bromo-2,4-difluoro-5-methoxybenzene: Contains a methoxy group instead of n-pentyloxy, leading to different reactivity and applications.

Uniqueness

1-Bromo-3,5-difluoro-2-n-pentyloxybenzene is unique due to the presence of both electron-withdrawing fluorine atoms and the electron-donating n-pentyloxy group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-2-3-4-5-15-11-9(12)6-8(13)7-10(11)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHQLFCGEMSNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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